Dacarbazine-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dacarbazine-d6 (DTIC-d6) is an antineoplastic drug used in the treatment of malignant melanoma and other forms of cancer. It is a derivative of dacarbazine (DTIC), which is an alkylating agent that is used to treat malignant melanoma and other types of cancer. It is also an important tool in the field of radiopharmaceuticals, as it can be used to label various molecules for imaging purposes.
Applications De Recherche Scientifique
Application in Pharmaceutics
Field
Summary
Dacarbazine (DB) is an antineoplastic drug extensively used in cancer therapy. However, its performance is limited due to its low solubility, instability, and non-specificity .
Method of Application
To overcome these drawbacks, DB was included in β-cyclodextrin (βCD), which increased its aqueous solubility and stability. This new βCD@DB complex has been associated with plasmonic gold nanoparticles (AuNPs), and polyethylene glycol (PEG) has been added in the process to increase the colloidal stability and biocompatibility .
Results
The PEG-AuNPs-βCD@DB nanosystem exhibits an optical plasmonic absorption at 525 nm, a surface charge of −29 mV, and an average size of 12 nm. Laser irradiation assays showed that DB can be released from this platform in a controlled manner over time, reaching a concentration of 56 μg/mL (43% of the initially loaded amount), which, added to the previous data, validates its potential for drug delivery applications .
Application in Antitumor Activity
Field
Summary
Dacarbazine and its analogs, including the new alkylating agent imidazene, have been reviewed for their physicochemical properties and antitumor activity .
Method of Application
The activity of dacarbazine is compared with most of its analogs. Imidazene exhibits an advantage over dacarbazine with respect to both stability and activity .
Results
Imidazene can be used for the treatment of malignant melanoma and sarcoma of soft tissues and in combined chemotherapy .
Application in Combination Therapy
Field
Summary
The combination of gemcitabine and dacarbazine has been demonstrated to be effective in advanced soft tissue sarcomas (aSTSs) .
Method of Application
The combination of gemcitabine and dacarbazine is used in the treatment of aSTSs .
Results
The combination has been shown to improve progression-free survival and overall survival in three phase I–II clinical trials .
Application in Hodgkin Lymphoma Treatment
Field
Summary
Dacarbazine is used in the treatment of Hodgkin lymphoma (HL). It is common UK practice to modify escalated BEACOPP (eBPP) by removing oral procarbazine and replacing it with intravenous dacarbazine to reduce haematopoietic stem cell and gonadal toxicity .
Method of Application
The treatment involves replacing oral procarbazine with intravenous dacarbazine in the escalated BEACOPP regimen .
Results
This modification has been shown to reduce the post-treatment haematopoietic stem and progenitor cell mutational burden in Hodgkin Lymphoma patients with no apparent loss of clinical efficacy .
Application in Optimizing Dacarbazine Therapy
Summary
Dacarbazine therapy can be optimized by designing a laser-triggered delivery system based on β-Cyclodextrin and Plasmonic Gold Nanoparticles .
Method of Application
The method involves associating the βCD@DB complex with plasmonic gold nanoparticles (AuNPs), and adding polyethylene glycol (PEG) in the process to increase the colloidal stability and biocompatibility .
Results
The PEG-AuNPs-βCD@DB nanosystem exhibits an optical plasmonic absorption at 525 nm, a surface charge of −29 mV, and an average size of 12 nm. Laser irradiation assays showed that DB can be released from this platform in a controlled manner over time .
Application in Skin Cancer Treatment
Field
Summary
Dacarbazine is used in the treatment of skin cancer. To improve its efficacy and minimize its systemic side effects, it is loaded in lipid polymer hybrid nanoparticle (LPHN)-based topical delivery system .
Method of Application
The method involves preparing LPHNs using emulsification solvent evaporation method .
Results
This method has been shown to improve dacarbazine efficacy against skin cancer and minimize its systemic side effects .
Propriétés
IUPAC Name |
4-[[bis(trideuteriomethyl)amino]diazenyl]-1H-imidazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N6O/c1-12(2)11-10-6-4(5(7)13)8-3-9-6/h3H,1-2H3,(H2,7,13)(H,8,9)/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKXTQMXEQVLRF-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=NC1=C(NC=N1)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C([2H])([2H])[2H])N=NC1=C(NC=N1)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dacarbazine-d6 |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.